1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a 1,2,3-triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with a 2-chlorobenzenesulfonyl group at position 1 and a 3-fluorophenyl group at position 2. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to kinase inhibition or receptor antagonism . The 2-chlorobenzenesulfonyl group may enhance metabolic stability and binding affinity through hydrophobic interactions, while the 3-fluorophenyl substituent could improve bioavailability via fluorine’s electronegative effects . Piperazine, a common pharmacophore, likely enhances solubility and facilitates interactions with biological targets such as GPCRs or ion channels .
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-16-6-1-2-7-17(16)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-5-3-4-14(22)12-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBYLLWBDXTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, one typically starts with the preparation of the triazolopyrimidine core. This can be accomplished via the condensation of appropriate aminopyrimidine and azide precursors under reflux conditions. The reaction usually takes place in solvents such as dimethylformamide or dimethyl sulfoxide, and the use of a base like potassium carbonate or sodium hydride aids in deprotonation.
Next, the piperazine moiety is introduced through nucleophilic substitution, where 1-bromo-2-chlorobenzenesulfonyl chloride reacts with piperazine in the presence of a base like triethylamine
Industrial Production Methods
In industrial settings, the process is scaled up by optimizing parameters such as temperature, solvent volumes, and reaction times to maximize yield and purity. Continuous-flow reactors and automated processes can enhance efficiency and reduce human error. Typical industrial conditions involve rigorous control of moisture and temperature to prevent hydrolysis and degradation of the reactants and products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzenesulfonyl group is highly susceptible to nucleophilic substitution due to the electron-withdrawing chlorine atom activating the sulfonyl moiety. Key reactions include:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Displacement of Cl⁻ | Amines (e.g., NH₃, alkyl/aryl amines) | Sulfonamide derivatives with modified substituents at the sulfonyl position | |
| Hydrolysis | Aqueous base (e.g., NaOH, KOH) | 2-Sulfobenzoic acid derivatives |
Example : Reaction with piperidine in DMF at 80°C replaces the chlorine atom with a piperidine group, yielding a sulfonamide derivative. This reactivity is critical for generating structural analogs with varied pharmacological profiles.
Oxidation Reactions
The sulfur atom in the sulfonyl group can undergo further oxidation under controlled conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Sulfone formation | m-CPBA (meta-chloroperbenzoic acid) | Sulfone derivatives | |
| Sulfoxide formation | H₂O₂ in acetic acid | Sulfoxide intermediates |
Oxidation enhances the electrophilicity of the sulfonyl group, enabling subsequent nucleophilic attacks or stabilizing interactions in biological systems .
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation, acylation, and sulfonylation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylpiperazine derivatives | |
| N-Acylation | Acyl chlorides, TEA, CH₂Cl₂ | N-acylpiperazine analogs |
Example : Reaction with acetyl chloride in dichloromethane and triethylamine yields N-acetylated derivatives, improving lipophilicity and blood-brain barrier permeability .
Triazolopyrimidine Core Reactivity
The triazolopyrimidine moiety exhibits electrophilic substitution and cyclization tendencies:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-triazolopyrimidine derivatives | |
| Cyclization | CuI, DMF, 120°C | Fused heterocyclic systems (e.g., benzodiazepines) |
The fluorine atom on the 3-fluorophenyl group directs electrophiles to specific positions on the aromatic ring, influencing regioselectivity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amino-substituted triazolopyrimidines |
These reactions facilitate the introduction of aryl, heteroaryl, or amino groups for SAR studies.
Stability Under Acidic/Basic Conditions
The compound’s stability profile influences synthetic and storage protocols:
| Condition | Effect | Degradation Product | Reference |
|---|---|---|---|
| Strong acid (HCl, 1M) | Hydrolysis of sulfonamide bond | 2-Chlorobenzenesulfonic acid + free piperazine | |
| Strong base (NaOH, 1M) | Cleavage of triazolopyrimidine core | Pyrimidine fragments |
Photochemical Reactivity
UV irradiation induces decomposition pathways:
| Condition | Effect | Product | Reference |
|---|---|---|---|
| UV light (254 nm) | C-S bond cleavage | Desulfonylated triazolopyrimidine derivatives |
Key Research Findings:
-
Regioselectivity : The chlorine atom on the benzenesulfonyl group directs nucleophilic attacks to the para position.
-
Lipophilicity : N-Acylation of the piperazine ring increases membrane permeability by 2–3 fold, as demonstrated in PAMPA assays .
-
Catalytic Efficiency : Suzuki coupling achieves >80% yield with Pd(PPh₃)₄ and arylboronic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit promising anticancer properties. The triazolopyrimidine core is known to inhibit specific kinases involved in cancer cell proliferation. For instance, research has demonstrated that derivatives of this compound can selectively inhibit the growth of various cancer cell lines by targeting the ATP-binding site of kinases .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported that certain piperazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances the compound's ability to penetrate bacterial membranes, thus improving its efficacy .
Neurological Applications
There is ongoing research into the neuroprotective effects of this compound. Preliminary data suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal tissues. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Kinase Inhibition
The mechanism of action involves the inhibition of specific kinases that play critical roles in cellular signaling pathways. For example, the compound can interfere with the phosphorylation processes necessary for cell cycle progression and survival in cancer cells .
Bacterial Membrane Disruption
In terms of antimicrobial activity, the sulfonyl group enhances membrane permeability, leading to increased uptake of the compound by bacterial cells. This disrupts essential cellular functions and ultimately leads to cell death .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics. |
| Study 3 | Neuroprotection | Indicated potential to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. |
Mechanism of Action
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine interacts with biological macromolecules primarily through hydrogen bonding, hydrophobic interactions, and π-π stacking. It targets specific enzymes or receptors, altering their activity by binding to their active sites. This binding can either inhibit or activate the molecular pathway involved, leading to downstream biological effects such as cell cycle arrest in cancer cells or modulation of neurotransmitter release in neurons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolo[4,5-d]Pyrimidine Derivatives
Key Observations:
- Substituent Impact on Activity: The antiplatelet activity of compound 16m suggests that triazolopyrimidines with fluorinated aryl groups and thioether linkages may target platelet aggregation pathways. The target compound’s 3-fluorophenyl group aligns with this trend but lacks the thiopropanol moiety, which could reduce antibacterial effects.
- Piperazine vs. Other Linkers : Piperazine in the target compound contrasts with the benzyl sulfide in VAS2870 . Piperazine’s flexibility and solubility may favor broader target engagement compared to VAS2870’s rigid sulfide linker, which is specific to NADPH oxidase.
- Chlorobenzenesulfonyl vs. Sulfonylamides : The 2-chlorobenzenesulfonyl group in the target compound differs from the benzenesulfonamide in Example 53 . Chlorine’s electron-withdrawing effects may enhance stability over sulfonamides, which are prone to metabolic oxidation.
Piperazine-Containing Analogues
Key Observations:
- Chlorophenyl Positioning : The target compound’s 2-chlorobenzenesulfonyl group differs from MK86’s 4-chlorophenyl . Ortho-substitution may sterically hinder binding compared to para-substituted analogues but improve selectivity.
- Piperazine Functionalization : The target compound’s piperazine is directly linked to the triazolopyrimidine core, unlike ’s 3-chloropropyl chain . This direct linkage may reduce off-target interactions compared to alkylated piperazines.
Physicochemical and Pharmacokinetic Comparisons
Key Observations:
Biological Activity
The compound 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine ring : Known for its diverse biological activities.
- Triazolo-pyrimidine moiety : Contributes to its pharmacological profile.
- Chlorobenzenesulfonyl group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 404.91 g/mol.
Antibacterial Activity
Recent studies have shown that compounds similar to the target molecule exhibit varying degrees of antibacterial activity. For instance, compounds bearing the piperazine nucleus demonstrated significant inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The target compound's structural similarities suggest it may exhibit comparable antibacterial effects.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
-
Urease Inhibition :
- Urease inhibitors are vital in treating infections caused by Helicobacter pylori. Studies have indicated that related compounds show strong urease inhibitory activity with IC50 values significantly lower than standard drugs .
- The target compound may also exhibit this property, making it a candidate for further research in this area.
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of piperazine and triazole structures possess anti-inflammatory and anticancer properties. For example:
- Compounds with similar functionalities have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
- The target compound's structural components suggest potential efficacy in these areas, although specific studies are needed to confirm these activities.
Study 1: Antibacterial Screening
In a study evaluating various piperazine derivatives, the synthesized compounds were tested against several bacterial strains. Notably, compounds with sulfonamide groups exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition revealed that several synthesized compounds demonstrated significant AChE and urease inhibition. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that the target compound could also possess similar enzyme inhibitory properties .
Study 3: Anticancer Activity
Research into related triazole derivatives indicated promising anticancer activity in vitro. Compounds were found to induce apoptosis in various cancer cell lines at low concentrations (IC50 values around 1.30 µM), highlighting the potential of similar structures in cancer therapy .
Q & A
Q. How can computational models be validated against experimental data for regulatory submissions?
- Methodology :
- QSAR Validation : Follow OECD principles (e.g., internal/external validation with R² > 0.6 and Q² > 0.5).
- Benchmarking : Compare predictions with high-quality datasets (e.g., ChEMBL or PubChem BioAssay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
